2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide
Description
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-18(19-10-4-2-5-11-19)26-25(31)24(30)21-16-28(22-13-7-6-12-20(21)22)17-23(29)27-14-8-3-9-15-27/h2,4-7,10-13,16,18H,3,8-9,14-15,17H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOWOIUKCPXVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors . The piperidine ring is introduced through a nucleophilic substitution reaction, followed by the formation of the acetamide group via acylation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indole or piperidine rings .
Scientific Research Applications
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
N-(2-Methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide ()
- Structural Differences : The N-aryl group is substituted with 2-methoxy-5-methylphenyl instead of 1-phenylethyl.
- Implications : The methoxy and methyl groups may enhance lipophilicity and alter electronic properties compared to the phenylethyl group in the target compound.
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide ()
- Structural Differences : Replaces the acetamide’s oxygen with a sulfanyl (S-) group and substitutes N-(4-fluorobenzyl) for N-(1-phenylethyl).
- Implications : The sulfanyl group could increase metabolic stability, while the fluorobenzyl moiety may improve blood-brain barrier penetration .
Simplified Analogues with Reduced Complexity
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide ()
- Structural Differences : Lacks the 2-oxo-piperidinylethyl substituent on the indole.
- This compound is noted as a precursor to alkaloids and heterocyclic systems .
2-(1-Methyl-1H-indol-3-yl)-2-oxo-N-phenethyl-acetamide (CAS 140677-11-8, )
- Structural Differences : Features a methyl group at the indole’s 1-position instead of the piperidinylethyl chain.
- Implications : The methyl group simplifies synthesis but may reduce selectivity in biological interactions. Marketed for medicinal applications, this compound highlights the pharmacological relevance of indole-acetamides .
Complex Analogues with Additional Heterocycles
N-(2-(tert-Butyl)phenyl)-2-(1H-indol-3-yl)-2-oxo-N-(1-phenyl-2-(pyridin-2-yl)ethyl)acetamide ()
- Structural Differences : Incorporates a pyridine ring and a tert-butylphenyl group.
- Synthesis : Prepared via heating with methoxybenzoyl chloride, followed by extraction (DCM) .
2-{(3Z)-2-Oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide ()
- Structural Differences: Replaces the piperidine group with a thioxothiazolidinone ring.
- Implications: The thiazolidinone system may confer antioxidant or anti-inflammatory activity, as seen in related compounds .
Pharmacologically Relevant Derivatives
Sontigidomide (INN, )
- Structural Differences : Contains a trifluoromethylcyclopropyl group and isoindolone core but retains the 2-oxoacetamide motif.
Biological Activity
The compound 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C24H27N3O2, with a molecular weight of 421.6 g/mol. The compound features a complex structure that incorporates an indole moiety, piperidine, and an acetamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H27N3O2 |
| Molecular Weight | 421.6 g/mol |
| Purity | ≥95% |
Research indicates that this compound may act through multiple pathways. Its structural components suggest potential interactions with various biological targets, including receptors and enzymes involved in signaling pathways related to cancer and neurodegenerative diseases.
Potential Targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing cellular signaling.
- Kinases : It might inhibit specific kinases involved in tumor growth and proliferation.
- Neurotransmitter Receptors : Potential effects on neurotransmitter systems could indicate applications in treating psychiatric disorders.
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits significant antitumor effects against various cancer cell lines, particularly those associated with aggressive phenotypes such as triple-negative breast cancer (MDA-MB-231).
Case Study Findings :
- A study reported a decrease in cell viability by approximately 55% at a concentration of 10 μM after three days of treatment .
- In vivo experiments using xenograft models showed that the compound reduced tumor size significantly when administered at a dosage of 20 mg/kg .
Neuroprotective Effects
The compound's interaction with neurotransmitter systems suggests potential neuroprotective properties. Preliminary studies indicate that it may enhance cognitive function and offer protective effects against neurodegeneration.
Research Findings Summary
Recent investigations into the biological activity of this compound have revealed promising results:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(1-phenylethyl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including nucleophilic substitutions, condensations, and reductions. Key steps include:
- Indole Functionalization : Alkylation of the indole nitrogen using 2-chloro-1-(piperidin-1-yl)ethanone under basic conditions (e.g., sodium hydride) to introduce the piperidine-oxoethyl moiety .
- Acetamide Formation : Coupling of the intermediate indole derivative with N-(1-phenylethyl)acetamide via a carbodiimide-mediated reaction (e.g., EDC/HOBt) .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate the final product. Reaction yields are optimized by controlling temperature (0–60°C) and pH (neutral to mildly basic) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Peaks for the indole aromatic protons (δ 7.2–7.8 ppm), piperidine methylene groups (δ 1.5–2.5 ppm), and acetamide carbonyl (δ ~170 ppm) are critical for structural validation. Discrepancies in splitting patterns may indicate impurities .
- IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N-H (3300 cm⁻¹) confirm amide and ketone functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M+H]+ at m/z 434.2112 (calculated for C25H28N3O3+) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Comparative Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and control compounds to normalize activity measurements. For example, discrepancies in anti-inflammatory activity may arise from differences in LPS-induced edema models (e.g., murine vs. rat) .
- Structural Reanalysis : Verify compound purity via HPLC (>95%) and assess stereochemical integrity (e.g., chiral centers in the phenylethyl group) using circular dichroism (CD) spectroscopy .
- Meta-Analysis : Cross-reference data with structurally similar analogs (e.g., piperidine-containing indole derivatives) to identify trends in substituent effects .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity (e.g., enzyme vs. receptor binding)?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs with variations in the piperidine ring (e.g., 4-methylpiperidine) or indole substituents (e.g., 5-fluoroindole) to probe steric and electronic effects .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for targets like serotonin receptors (5-HT2A) or cyclooxygenase-2 (COX-2). Validate predictions with in vitro competitive binding assays .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the acetamide carbonyl) using crystallographic data from related protein-ligand complexes .
Q. What experimental approaches are used to investigate metabolic stability and pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or murine) to measure half-life (t½) and identify major metabolites via LC-MS/MS .
- Caco-2 Permeability Assays : Assess intestinal absorption potential by measuring apical-to-basolateral transport rates .
- In Vivo PK Profiling : Administer the compound intravenously/orally to rodents and collect plasma samples at timed intervals. Calculate AUC, Cmax, and clearance rates using non-compartmental analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
